SR2640 vs. Zafirlukast and Cinalukast: Cellular Toxicity Comparison in Huh7.5 Hepatoma Cells
In a head-to-head cellular toxicity screen using Huh7.5 hepatoma cells, SR2640 exhibited a half-maximal cytotoxic concentration (CC₅₀) of 33.4 ± 3.9 μM, whereas zafirlukast and cinalukast both displayed CC₅₀ values greater than 100 μM under identical assay conditions [1]. This direct comparison indicates that SR2640 is at least 3-fold more cytotoxic to this cell line than zafirlukast, a clinically approved CysLT1 antagonist. This differential toxicity profile has functional consequences in HCV replicon assays: SR2640 paradoxically increased HCV subgenomic replicon RNA levels in a dose-dependent manner (up to 10-fold maximum increase), whereas zafirlukast and cinalukast did not produce this effect [2].
| Evidence Dimension | In vitro cellular cytotoxicity |
|---|---|
| Target Compound Data | CC₅₀ = 33.4 ± 3.9 μM |
| Comparator Or Baseline | Zafirlukast: CC₅₀ > 100 μM; Cinalukast: CC₅₀ > 100 μM |
| Quantified Difference | SR2640 is ≥3-fold more cytotoxic than zafirlukast and cinalukast in Huh7.5 cells |
| Conditions | Huh7.5 hepatoma cell line; CC₅₀ determination assay |
Why This Matters
Researchers using SR2640 in cellular assays must account for its lower cytotoxicity threshold relative to other CysLT1 antagonists; this may preclude its use in long-term cell culture experiments where zafirlukast would be the preferred comparator.
- [1] Ruiz A, et al. MK-571, a Cysteinyl Leukotriene Receptor 1 Antagonist, Inhibits Hepatitis C Virus Replication. Antimicrob Agents Chemother. 2020;64(5):e02078-19. Table 1. View Source
- [2] Ruiz A, et al. MK-571, a Cysteinyl Leukotriene Receptor 1 Antagonist, Inhibits Hepatitis C Virus Replication. Antimicrob Agents Chemother. 2020;64(5):e02078-19. Figure 4. View Source
